Cas no 39655-12-4 (1,1'-Biphenyl, 2-bromo-2'-iodo-)

1,1'-Biphenyl, 2-bromo-2'-iodo- is a halogenated biphenyl derivative featuring bromine and iodine substituents at the 2 and 2' positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, due to the distinct reactivity of its halogen atoms. The presence of both bromo and iodo groups allows for selective functionalization, enabling sequential modifications under controlled conditions. Its rigid biphenyl backbone contributes to stability, while the halogen atoms enhance its utility in constructing complex aromatic systems. This compound is valuable in pharmaceutical and materials science research, where precise structural control is critical. High purity grades ensure reproducibility in synthetic applications.
1,1'-Biphenyl, 2-bromo-2'-iodo- structure
39655-12-4 structure
Product Name:1,1'-Biphenyl, 2-bromo-2'-iodo-
CAS No:39655-12-4
MF:C12H8BrI
MW:359.000394821167
CID:1510313
PubChem ID:19896378
Update Time:2025-07-02

1,1'-Biphenyl, 2-bromo-2'-iodo- Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Biphenyl, 2-bromo-2'-iodo-
    • 2’-bromo-2-iodobiphenyl
    • 39655-12-4
    • 2-Bromo-2'iodo-1,1'-biphenyl
    • SCHEMBL351923
    • 2-Bromo-2\\'-iodobiphenyl
    • 1-BROMO-2-(2-IODOPHENYL)BENZENE
    • 2-Bromo-2'-iodobiphenyl
    • 2-bromo-2'-iodo-1,1'-Biphenyl
    • 2-Bromo-2-iodobiphenyl
    • DB-069852
    • AKOS028109939
    • Inchi: 1S/C12H8BrI/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H
    • InChI Key: OUIGKVGELUUMGW-UHFFFAOYSA-N
    • SMILES: IC1C=CC=CC=1C1C=CC=CC=1Br

Computed Properties

  • Exact Mass: 357.88494
  • Monoisotopic Mass: 357.88541g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0

1,1'-Biphenyl, 2-bromo-2'-iodo- Pricemore >>

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Additional information on 1,1'-Biphenyl, 2-bromo-2'-iodo-

Comprehensive Overview of 1,1'-Biphenyl, 2-bromo-2'-iodo- (CAS No. 39655-12-4)

The compound 1,1'-Biphenyl, 2-bromo-2'-iodo- (CAS No. 39655-12-4) is a halogenated biphenyl derivative that has garnered significant attention in organic synthesis and material science. With the increasing demand for advanced intermediates in pharmaceuticals, agrochemicals, and optoelectronic materials, this compound serves as a versatile building block. Its unique structure, featuring both bromo and iodo substituents, enables selective cross-coupling reactions, making it invaluable in palladium-catalyzed transformations such as Suzuki-Miyaura and Stille couplings.

Researchers and industries are increasingly exploring halogenated biphenyls due to their role in developing OLED materials and pharmaceutical intermediates. A trending topic in 2023 is the application of such compounds in sustainable chemistry, where they contribute to atom-efficient syntheses. The 2-bromo-2'-iodo substitution pattern offers distinct reactivity, allowing chemists to achieve sequential functionalization—a hot topic in click chemistry and late-stage diversification strategies.

From an analytical perspective, CAS No. 39655-12-4 is characterized by high purity standards, often exceeding 97%, as confirmed by HPLC and NMR spectroscopy. This level of purity is critical for applications in catalysis research and material science, where trace impurities can significantly alter performance. Recent publications highlight its use in constructing π-conjugated systems for organic semiconductors, aligning with the global push toward green energy solutions.

Environmental and regulatory considerations are also pivotal. While not classified as hazardous, proper handling of iodo- and bromo-substituted compounds is emphasized in laboratory safety protocols. The compound’s stability under inert atmospheres and compatibility with Schlenk techniques make it a preferred choice for air-sensitive reactions. These attributes address frequently searched queries like "stable halogenated biphenyls for synthesis" and "handling iodinated aromatics safely."

In the context of drug discovery, 1,1'-Biphenyl, 2-bromo-2'-iodo- serves as a scaffold for kinase inhibitors and GPCR modulators. Its structural motif appears in several preclinical candidates targeting oncology and neurodegenerative diseases—areas dominating recent PubMed searches. The compound’s X-ray crystallography data, available in chemical databases, aids in structure-activity relationship (SAR) studies, a recurring theme in medicinal chemistry forums.

Supply chain dynamics for CAS No. 39655-12-4 reflect broader trends in fine chemical availability. Manufacturers prioritize scalable synthesis routes, often leveraging continuous flow chemistry to meet demand—a response to frequent searches like "bulk halogenated biphenyl suppliers". Quality certifications such as ISO 9001 and REACH compliance are frequently highlighted in product specifications, addressing end-user concerns about regulatory adherence.

Emerging applications include its use in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), where its rigid biphenyl core enhances porosity and thermal stability. These materials are pivotal in carbon capture and hydrogen storage—topics trending in ACS Sustainable Chemistry journals. Such interdisciplinary relevance positions 2-bromo-2'-iodobiphenyl as a compound of enduring scientific interest.

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